

Application Notes and Protocols for DNA-PK-IN-13 In Vitro Assay

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Compound of Interest		
Compound Name:	DNA-PK-IN-13	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of **DNA-PK-IN-13**, a potent inhibitor of the DNA-dependent protein kinase (DNA-PK). The document includes methodologies for biochemical potency determination and cellular target engagement, alongside comparative data for other known DNA-PK inhibitors.

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to DNA ends.[1][3][4] By inhibiting DNA-PK, cancer cells can be sensitized to DNA-damaging agents like radiation and certain chemotherapies. **DNA-PK-IN-13** (also known as Compound SK10) is a highly potent and selective inhibitor of DNA-PK, making it a valuable tool for cancer research and drug development.[5][6]

Mechanism of Action of DNA-PK

DNA-PK is activated upon the binding of the Ku70/80 heterodimer to the ends of double-stranded DNA. This complex then recruits the DNA-PKcs catalytic subunit.[1] This recruitment leads to a conformational change in DNA-PKcs, activating its serine/threonine kinase activity.

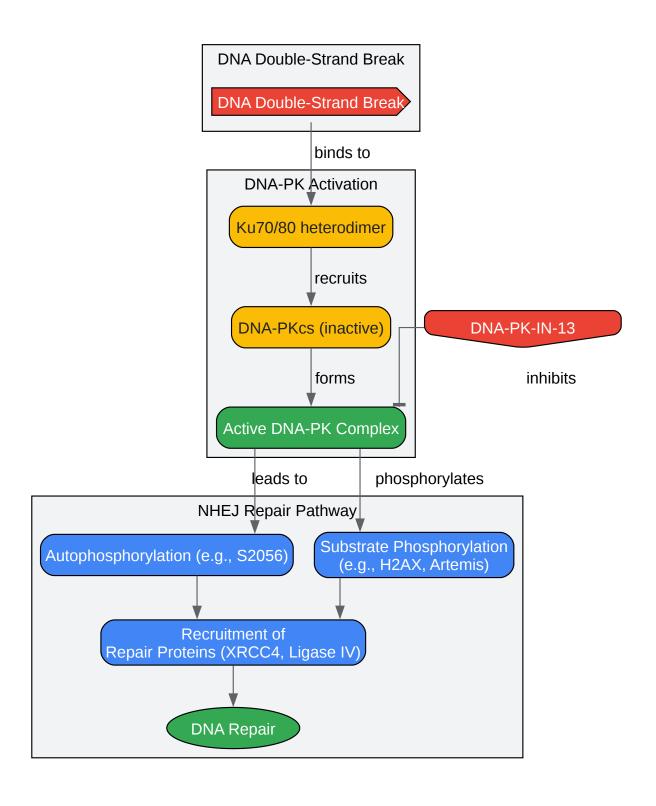


Activated DNA-PK then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other DNA repair factors and ultimately ligate the broken DNA ends.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNA-PK signaling pathway and a general workflow for determining the in vitro potency of an inhibitor like **DNA-PK-IN-13**.

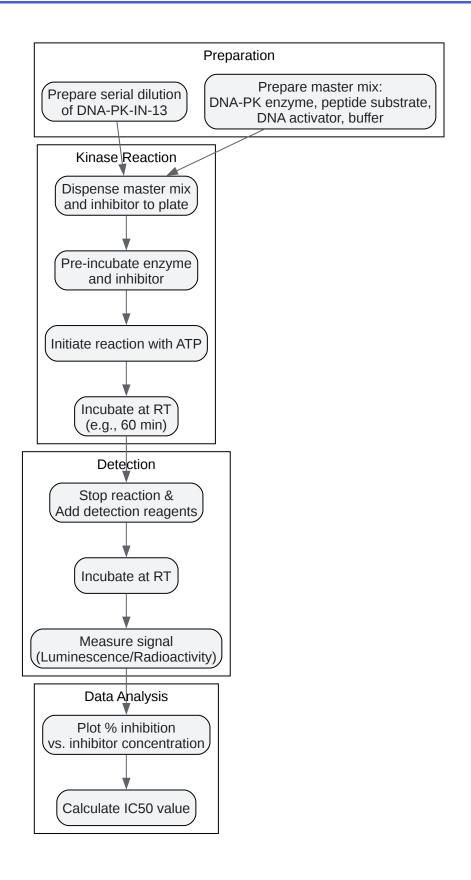




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Caption: DNA-PK Signaling and Inhibition Pathway.





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Caption: Workflow for IC50 Determination of **DNA-PK-IN-13**.



Data Presentation: Potency of DNA-PK Inhibitors

The inhibitory activity of **DNA-PK-IN-13** is significantly potent, as demonstrated by its low nanomolar IC50 value in biochemical assays. For comparison, the IC50 values of other common DNA-PK inhibitors are listed below.

Inhibitor	DNA-PK IC50 (in vitro)	Other Kinase Targets (IC50)
DNA-PK-IN-13 (SK10)	0.11 nM[5][6]	Not specified
NU7441 (KU-57788)	14 nM[3][8]	mTOR (1.7 μM), PI3K (5 μM)
M3814 (Nedisertib)	46 nM	-
AZD7648	92 nM (cellular S2056)	-
Wortmannin	16 nM	PI3K (3 nM), ATM (150 nM)
NU7026	0.23 μΜ	60-fold selective over PI3K
PI-103	23 nM	p110α/β/δ (2-15 nM), mTOR (30 nM)

Experimental Protocols

Protocol 1: In Vitro DNA-PK Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 value of **DNA-PK-IN-**13 by measuring the amount of ADP produced during the kinase reaction.[4]

Materials:

- DNA-PK Enzyme System (containing human DNA-PK, DNA-PK peptide substrate, and DNA activator)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)



DNA-PK-IN-13

- ATP
- DNA-PK Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT.[4]
- DMSO
- White, opaque 96-well or 384-well plates

Procedure:

- Inhibitor Preparation: Prepare a serial dilution of DNA-PK-IN-13 in DMSO. A typical starting concentration for the dilution series could be 1 μM. Then, create a 4X working solution of each inhibitor concentration in DNA-PK Kinase Buffer.
- Reaction Setup:
 - Add 2.5 μL of the 4X inhibitor working solution to the wells of a white assay plate. For the 'no inhibitor' (100% activity) and 'no enzyme' (background) controls, add 2.5 μL of buffer with the same final DMSO concentration.
 - Prepare a 2X enzyme/substrate master mix in DNA-PK Kinase Buffer containing the DNA-PK enzyme, the peptide substrate, and the DNA activator at twice their final desired concentrations.
 - Add 2.5 μL of the 2X enzyme/substrate master mix to the inhibitor-containing wells. For the 'no enzyme' control, add 2.5 μL of a mix lacking the enzyme.
 - Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Kinase Reaction Initiation:
 - \circ Prepare a 2X ATP solution in DNA-PK Kinase Buffer. The final ATP concentration should ideally be at or near the Km for DNA-PK (typically 10-150 μ M).[4]



- $\circ~$ Add 5 μL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 $\mu L.$
- Incubate the plate at room temperature for 60 minutes.[4]
- Signal Detection (ADP-Glo[™] Protocol):
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all other measurements.
 - Calculate the percentage of inhibition for each DNA-PK-IN-13 concentration relative to the 'no inhibitor' control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for DNA-PK Target Engagement - Western Blot for yH2A.X

This protocol determines the cellular activity of **DNA-PK-IN-13** by measuring the levels of phosphorylated H2A.X (yH2A.X), a marker of DNA double-strand breaks. Inhibition of DNA-PK prevents the repair of these breaks, leading to an accumulation of yH2A.X.[5]

Materials:



- Cancer cell line (e.g., Jurkat, HepG2)[5]
- DNA-PK-IN-13
- DNA-damaging agent (e.g., Doxorubicin, Etoposide, or ionizing radiation)
- Cell culture medium and supplements
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies: Anti-phospho-Histone H2A.X (Ser139) and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Cell Treatment:
 - Plate cells and allow them to adhere (if applicable) overnight.
 - \circ Pre-treat the cells with various concentrations of **DNA-PK-IN-13** (e.g., 0.1 μ M to 10 μ M) for 1-2 hours.
 - $\circ~$ Induce DNA damage by adding a DNA-damaging agent (e.g., 0.1 μM Doxorubicin) or by exposing the cells to ionizing radiation.
 - Incubate for an appropriate time to allow for DNA damage accumulation (e.g., 1-24 hours).
 [5]
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in ice-cold RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.



- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary anti-yH2A.X antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply the ECL substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
- Analysis:
 - Re-probe the membrane with a loading control antibody to ensure equal protein loading.
 - Quantify the band intensities. An increase in the γH2A.X signal in the presence of a DNA-damaging agent and DNA-PK-IN-13, compared to the damaging agent alone, indicates effective cellular inhibition of DNA-PK-mediated repair.[5]

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